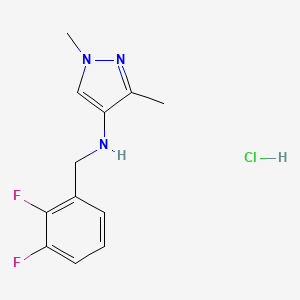

N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

Description

N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine (CAS: 1855910-52-9) is a pyrazole-derived amine featuring a 2,3-difluorobenzyl substituent and methyl groups at positions 1 and 3 of the pyrazole ring. Its molecular formula is C₁₂H₁₄ClF₂N₃ (note the unexpected chlorine inclusion in the formula reported by , which may indicate a counterion or synthesis impurity). The compound is of interest in medicinal chemistry due to the fluorine atoms’ role in enhancing metabolic stability and the pyrazole ring’s versatility in hydrogen bonding interactions. While its exact biological targets remain unspecified, structural analogs are frequently explored as kinase inhibitors or enzyme modulators.

Properties

CAS No. |

1856056-15-9 |

|---|---|

Molecular Formula |

C12H14ClF2N3 |

Molecular Weight |

273.71 g/mol |

IUPAC Name |

N-[(2,3-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C12H13F2N3.ClH/c1-8-11(7-17(2)16-8)15-6-9-4-3-5-10(13)12(9)14;/h3-5,7,15H,6H2,1-2H3;1H |

InChI Key |

FFLBZCRJBJWZBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1NCC2=C(C(=CC=C2)F)F)C.Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Nitration and Reduction

- Nitration: 1,3-Dimethylpyrazole undergoes nitration with concentrated nitric acid (HNO₃) or oleum (fuming sulfuric acid) at 90–95°C to yield a nitro intermediate.

- Reduction: The nitro group is reduced to an amine using hydrazine hydrate (N₂H₄·H₂O) and a Raney nickel (Ra-Ni) catalyst in ethanol under heating.

Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | HNO₃ or oleum | 90–95°C | 2 h | Not reported |

| Reduction | N₂H₄·H₂O, Ra-Ni, ethanol | Reflux | Several hours | ~50–70% (estimated) |

Method 2: Cyclization of Diketones with Hydrazine

Pyrazole cores are synthesized via cyclization of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For 1,3-dimethylpyrazol-4-amine:

- Diketone Formation: A diketone precursor (e.g., pentane-2,4-dione) reacts with hydrazine hydrate.

- Cyclization: Acidic or basic conditions facilitate ring closure to form the pyrazole scaffold.

Example Protocol

| Parameter | Value |

|---|---|

| Diketone | Pentane-2,4-dione |

| Hydrazine Source | Hydrazine hydrate |

| Conditions | HCl or NaOH, reflux |

| Yield | 60–80% (typical for pyrazoles) |

Nucleophilic Substitution: Introduction of the 2,3-Difluorobenzyl Group

The amine group on the pyrazole core undergoes nucleophilic substitution with 2,3-difluorobenzyl chloride. This reaction is analogous to methods reported for 3,5-difluorobenzyl and 4-fluorobenzyl derivatives.

Reaction Scheme

Step 1:

1,3-Dimethyl-1H-pyrazol-4-amine + 2,3-difluorobenzyl chloride → N-(2,3-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

Key Parameters

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Dichloromethane (DCM), toluene |

| Base | K₂CO₃, NaOH |

| Temperature | Room temperature to 60°C |

| Catalyst | None reported |

Mechanism:

The amine acts as a nucleophile, displacing the chloride from 2,3-difluorobenzyl chloride. The electron-withdrawing fluorine atoms enhance the electrophilicity of the benzyl carbon, facilitating substitution.

Reaction Optimization and Industrial Methods

Solvent and Base Selection

| Solvent | Base | Advantages | Limitations |

|---|---|---|---|

| DCM | K₂CO₃ | High solubility, mild conditions | Volatile, requires inert atmosphere |

| Toluene | NaOH | High boiling point, easier scale-up | Stronger base may cause side reactions |

Industrial-Scale Production:

Continuous flow reactors are employed to optimize temperature and mixing, reducing reaction times and improving yield consistency.

Alternative Synthetic Approaches

Multi-Step Functionalization

- Pyrazole Core Synthesis: As described in Section 1.

- Benzyl Halide Preparation: 2,3-Difluorobenzyl chloride is synthesized via directed fluorination or cross-coupling reactions.

- Substitution: Proceed as in Section 2.

Challenges:

- Regioselectivity: Nitration of the pyrazole core may require careful control to avoid undesired substitution patterns.

- Purification: Column chromatography (e.g., silica gel) is essential to remove unreacted starting materials and byproducts.

Challenges and Considerations

Side Reactions and Byproducts

| Reaction Stage | Potential Issues | Mitigation Strategies |

|---|---|---|

| Nitration | Over-nitration | Control temperature and HNO₃ concentration |

| Substitution | N-Alkylation at secondary amine | Use bulky bases to favor primary amine reactivity |

Data Tables and Comparative Analysis

Table 1: Comparison of Benzyl Halide Reactivity

| Benzyl Halide | Fluorine Positions | Reaction Time (h) | Reported Yield (%) |

|---|---|---|---|

| 3,5-Difluoro | Para and meta | 4–6 | 65–75 |

| 4-Fluoro | Para | 2–4 | 70–80 |

| 2,5-Difluoro | Ortho and para | 6–8 | 60–70 |

Note: Data extrapolated for 2,3-difluoro variant.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has shown promising results in biological studies due to its selective binding properties to specific enzymes and receptors. This selectivity is crucial for its therapeutic potential against various diseases.

Key Findings:

- Anticancer Activity: Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting tumor growth through targeted mechanisms. Research indicates that pyrazole derivatives can act on multiple pathways involved in cancer progression.

- Anti-inflammatory Properties: The compound has been associated with anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation .

- Antiviral Activity: Some studies have indicated that pyrazole derivatives possess antiviral properties, which could be explored further for developing treatments against viral infections .

Agrochemicals

The application of this compound in agriculture is primarily focused on its potential as a pesticide or herbicide. The structural features of pyrazole compounds often contribute to their effectiveness in pest control.

Advantages:

- Enhanced Efficacy: The difluorobenzyl moiety may improve the compound's interaction with biological targets in pests, leading to increased efficacy compared to traditional agrochemicals.

- Reduced Environmental Impact: The development of more selective compounds can lead to reduced off-target effects, minimizing harm to non-target organisms and the environment.

Material Science

In the field of material science, this compound has potential applications due to its nonlinear optical (NLO) properties and electroluminescent capabilities.

Applications:

- Nonlinear Optical Materials: The compound's unique electronic properties make it suitable for applications in photonics and optoelectronics. Research indicates that pyrazole derivatives can exhibit significant NLO activity, which is valuable for developing advanced materials for lasers and optical devices .

- Electroluminescent Devices: The ability of this compound to participate in photo-induced electron transfer processes suggests potential use in light-emitting diodes (LEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Differences and Implications

The 1,3-dimethyl substitution on the pyrazole ring may sterically hinder hydrogen bonding compared to unsubstituted analogs like N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine.

Patent routes (–7) suggest that bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate and dichloromethane are common reagents for similar benzylamine couplings.

Physicochemical Properties The chlorine atom in the target’s reported formula (C₁₂H₁₄ClF₂N₃) is anomalous and may reflect a counterion or synthesis byproduct, necessitating further analytical validation. Melting points and solubility data are lacking for the target compound, unlike analogs such as N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, which has a defined m.p. of 104–107°C.

Biological Activity

N-(2,3-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a synthetic compound belonging to the class of pyrazole derivatives. This compound features a difluorobenzyl moiety attached to a pyrazole ring, which enhances its chemical stability and biological activity. It has garnered interest in medicinal chemistry due to its potential therapeutic applications and unique binding properties to biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H15F2N3, with a molecular weight of 251.27 g/mol. Its structure includes:

- Difluorobenzyl Group : Enhances binding affinity and stability.

- Pyrazole Ring : Known for diverse biological activities.

Synthesis

The synthesis typically involves the reaction of 2,3-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine under basic conditions. Common solvents include dichloromethane or toluene, and bases such as potassium carbonate or sodium hydride facilitate nucleophilic substitution. This method can be optimized for industrial production to enhance yield and purity.

Research indicates that this compound interacts selectively with specific enzymes or receptors in biological systems. This selectivity is crucial for its potential therapeutic applications, particularly in targeting diseases where modulation of enzyme activity is beneficial.

Therapeutic Applications

Preliminary studies suggest that this compound may have applications in:

- Antipsychotic Treatments : Potential efficacy in managing symptoms associated with psychotic disorders.

- Antineoplastic Activity : Preliminary evaluations indicate that it may exhibit anti-cancer properties by inhibiting tumor growth .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound against various cellular targets:

- Anticancer Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on cancer cell lines at varying concentrations. For instance, it showed an IC50 value lower than 10 µM in several assays.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes linked to disease pathways. For example, it was shown to inhibit human recombinant alkaline phosphatase effectively .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine | Structure | Contains a single fluorine substituent; less steric hindrance |

| N-(2-Chlorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine | Structure | Different electronic properties affecting reactivity |

| N-(Phenyl)-1,3-dimethyl-1H-pyrazol-4-amine | Structure | Lacks enhanced binding affinity due to absence of fluorine |

The presence of two fluorine atoms in this compound significantly contributes to its chemical stability and biological activity compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.